Dodecyl isocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isocyanatododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDSTEJLDQMWBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063351 | |
| Record name | Dodecane, 1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4202-38-4 | |
| Record name | Dodecyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4202-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecane, 1-isocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004202384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecane, 1-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecane, 1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Dodecyl Isocyanate and Its Derivatives
General Synthesis Routes for Isocyanates
The industrial production of isocyanates, a critical class of chemical intermediates, is dominated by several established synthetic routes. These can be broadly categorized into phosgenation and non-phosgenation methods. e-bookshelf.deresearchgate.net
Phosgenation Methods
Phosgenation, the reaction involving phosgene (B1210022) (COCl₂), remains a paramount process in industrial isocyanate production. e-bookshelf.de This method can be implemented in either the liquid or gas phase.
Liquid Phase Phosgenation : This technique is further divided into direct phosgenation and salt phosgenation. e-bookshelf.de In the direct method, an organic amine is reacted directly with phosgene, a process suitable for amines with high boiling points and low vaporization tendency, such as those used for producing diphenylmethane (B89790) diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI). e-bookshelf.deresearchgate.net Salt phosgenation, historically used for aliphatic isocyanates, involves first reacting the amine with an acid gas like hydrogen chloride (HCl) or carbon dioxide (CO₂) to form a hydrochloride or carbonate salt. e-bookshelf.deresearchgate.net This salt is then reacted with liquid phosgene. researchgate.net While this can be performed under milder conditions, it often has longer reaction times and produces more byproducts. researchgate.net
Gas Phase Phosgenation : In this process, the amine is vaporized at high temperatures (200–600 °C) and reacts directly with gaseous phosgene to yield the isocyanate. e-bookshelf.de
Non-Phosgenation Routes
Due to the high toxicity of phosgene and the corrosive nature of byproducts like HCl, significant research has been dedicated to developing phosgene-free synthetic routes. e-bookshelf.denih.gov These methods often involve the thermal decomposition of a carbamate (B1207046) intermediate. e-bookshelf.defu-berlin.de The primary non-phosgenation pathways include:
Reductive Carbonylation of Nitro Compounds : This route involves reacting nitro compounds directly with carbon monoxide to form isocyanates. e-bookshelf.defu-berlin.de
Oxidative Carbonylation of Amines : Amines are reacted with carbon monoxide and an oxidizing agent to produce carbamates, which are then thermally decomposed. fu-berlin.de
Dimethyl Carbonate (DMC) Method : This process involves the reaction of amines with dimethyl carbonate to form a carbamate intermediate, which is subsequently pyrolyzed to the isocyanate. e-bookshelf.defu-berlin.de
Urea (B33335) Method : This route uses urea, which can be derived from ammonia (B1221849) and carbon dioxide, as a starting material. nih.gov The urea is reacted with an alcohol to form a carbamate, which is then decomposed to the isocyanate. nih.govchemistry-reaction.com
The following table provides a comparative overview of these general synthetic methods.
Table 1: Comparison of General Isocyanate Synthesis Methods| Method Category | Specific Route | Key Reactants | Key Features | Citations |
|---|---|---|---|---|
| Phosgenation | Liquid Phase (Direct) | Amine, Phosgene | Suitable for high-boiling point amines; common for MDI, TDI. | e-bookshelf.deresearchgate.net |
| Liquid Phase (Salt) | Amine Salt, Phosgene | Milder conditions, but longer reaction times and more byproducts. | e-bookshelf.deresearchgate.net | |
| Gas Phase | Vaporized Amine, Phosgene | High temperatures (200-600 °C). | e-bookshelf.de | |
| Non-Phosgenation | Reductive Carbonylation | Nitro Compound, Carbon Monoxide | Direct conversion to isocyanate. | e-bookshelf.defu-berlin.de |
| Oxidative Carbonylation | Amine, Carbon Monoxide | Involves a carbamate intermediate. | fu-berlin.de | |
| Dimethyl Carbonate Method | Amine, Dimethyl Carbonate | Involves thermal decomposition of a carbamate. | e-bookshelf.defu-berlin.de | |
| Urea Method | Urea, Alcohol, Amine | Carbamate intermediate is formed and then pyrolyzed. | e-bookshelf.denih.gov |
Specific Synthetic Approaches for Dodecyl Isocyanate
This compound can be prepared via several specific methods, most commonly involving the reaction of its corresponding amine, dodecylamine (B51217), with phosgene or a phosgene equivalent.
One documented method involves the use of solid phosgene, or triphosgene (B27547) (bis(trichloromethyl) carbonate), which is considered a safer alternative for handling. In this preparation, dodecylamine is mixed with a solvent such as xylene. beilstein-journals.org Separately, triphosgene is dissolved in the same solvent and heated. beilstein-journals.org The dodecylamine solution is then added dropwise to the triphosgene solution at an elevated temperature (e.g., 60-130 °C), followed by a period of reflux to complete the reaction. beilstein-journals.org The resulting this compound can then be purified by distillation. beilstein-journals.org Yields for this type of process have been reported to be as high as 93%. beilstein-journals.org
Other reported syntheses also start from dodecylamine or related precursors. The reaction of dodecylamine with phosgene in various solvents is a well-established route. wikipedia.orgbeilstein-journals.orgnih.gov Alternative non-phosgene approaches have also been explored.
The table below summarizes specific findings for the synthesis of this compound.
Table 2: Selected Synthetic Methods for this compound| Starting Material(s) | Reagent(s) / Catalyst | Solvent | Conditions | Yield | Citation(s) |
|---|---|---|---|---|---|
| Dodecylamine | Solid Phosgene (Triphosgene) | Xylene | 60-130 °C, Dropwise addition (0.5-1.5h), Reflux (0.5-1.5h) | 93% | beilstein-journals.org |
| n-Dodecylamine | Bis(trichloromethyl) carbonate, Sodium carbonate | Dichloromethane | 20 °C, 2h | 60% | wikipedia.org |
| Dodecyl nitrocyanamide | - | - | 95 °C, 4h | 99% | wikipedia.org |
| Dodecylamine | Phosgene | Dialkyl ketone | 100-200 °C | High Yield | beilstein-journals.org |
Synthesis of this compound Derivatives
This compound serves as a versatile intermediate for the synthesis of various derivatives, including carbodiimides and blocked isocyanates.
Carbodiimides from Phosphinimines
A significant application of this compound is in the synthesis of carbodiimides through its reaction with phosphinimines (also known as iminophosphoranes). beilstein-journals.orgnih.govmdpi.comscite.ai This transformation is a classic example of an Aza-Wittig reaction. beilstein-journals.orgmdpi.com
In this reaction, the iminophosphorane (R'-N=PPh₃) reacts with the isocyanate (R-N=C=O). The nucleophilic nitrogen of the iminophosphorane attacks the electrophilic carbonyl carbon of the isocyanate. This is believed to proceed through a four-membered cyclic intermediate (an oxazaphosphetane), which then decomposes to form the desired carbodiimide (B86325) (R'-N=C=N-R) and a stable phosphine (B1218219) oxide byproduct, typically triphenylphosphine (B44618) oxide. fu-berlin.demdpi.com The reaction is highly efficient for producing unsymmetrical carbodiimides. e-bookshelf.de this compound is specifically mentioned as a reactant for this purpose in the context of preparing analogues of AZT (azidothymidine). beilstein-journals.orgnih.gov
The general scheme for this Aza-Wittig reaction is as follows: R-N=C=O + R'-N=P(Ph)₃ → R-N=C=N-R' + O=P(Ph)₃ (where R would be a dodecyl group)
Blocked Isocyanates and Adduct Formation
Isocyanate groups are highly reactive and can be "blocked" or protected to control their reactivity, particularly in formulations where a reaction is desired only under specific conditions, such as elevated temperature. This is achieved by reacting the isocyanate with a blocking agent (a compound with an active hydrogen, such as an alcohol, phenol, or oxime) to form a thermally reversible adduct. At a specific "deblocking" or cleavage temperature, the adduct breaks apart, regenerating the free isocyanate and the blocking agent.
This compound (DDI) has been shown to form such adducts. For instance, it reacts with the imine base 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) to form a 2:1 adduct (two molecules of isocyanate per molecule of imine). This reaction is typically carried out at a low temperature (e.g., 0 °C) to prevent side reactions. The resulting adducts are stable at room temperature but release the free this compound upon heating.
The table below details the properties of a specific this compound adduct.
Table 3: Properties of this compound-Imine Adduct| Isocyanate | Imine Base | Adduct Name | Cleavage Temperature (°C) | Citation |
|---|---|---|---|---|
| This compound (DDI) | 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | DBN₂DDI | 101 |
Imine Base/Isocyanate Adducts
Urea Derivatives
The synthesis of urea derivatives is a hallmark reaction of isocyanates. This compound readily reacts with primary and secondary amines to form N,N'-disubstituted or N,N,N'-trisubstituted ureas, respectively. researchgate.netx-mol.net This reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon atom of the isocyanate group. researchgate.net
The process is generally high-yielding and can be carried out under mild conditions, often by simply mixing the reactants in a suitable solvent like acetonitrile (B52724) or tetrahydrofuran (B95107) at room temperature. researchgate.netacs.org The resulting dodecyl urea derivatives are often stable, crystalline solids that can be easily purified by filtration or recrystallization. acs.org This method is highly versatile and accommodates a wide range of amine substrates, allowing for the synthesis of a diverse library of urea compounds derived from this compound. researchgate.net
| Reactant 1 | Reactant 2 (Amine) | General Product Structure | Product Class |
|---|---|---|---|
| This compound | Primary Amine (R-NH₂) | C₁₂H₂₅-NH-C(O)-NH-R | N-Dodecyl-N'-alkyl/aryl Urea |
| This compound | Secondary Amine (R₂NH) | C₁₂H₂₅-NH-C(O)-NR₂ | N-Dodecyl-N',N'-dialkyl/aryl Urea |
Amide Derivatives
This compound can also be utilized in the synthesis of N-dodecyl amides through its reaction with carboxylic acids. researchgate.net This transformation provides a route to amide bond formation that differs from the more traditional condensation of a carboxylic acid and an amine. The reaction proceeds through the formation of a mixed carboxylic-carbamic anhydride (B1165640) intermediate, which is generally unstable. researchgate.net This intermediate readily undergoes decarboxylation (loss of carbon dioxide) to yield the corresponding N-substituted amide. organic-chemistry.orgnih.gov
The reaction can be performed under mild, often room-temperature, conditions. organic-chemistry.org The efficiency and rate of the reaction can be enhanced by converting the carboxylic acid to its salt form (e.g., an ammonium (B1175870) or cesium salt) or by using a catalyst. nih.gov This method is compatible with a variety of aliphatic and aromatic carboxylic acids. organic-chemistry.orgnih.gov
| Reactant 1 | Reactant 2 (Carboxylic Acid) | Intermediate | Final Product | Byproduct |
|---|---|---|---|---|
| This compound | Carboxylic Acid (R-COOH) | Mixed Carboxylic-Carbamic Anhydride | N-Dodecyl Amide (R-C(O)-NH-C₁₂H₂₅) | Carbon Dioxide (CO₂) |
Polymerization of Dodecyl Isocyanate
Homopolymerization of Dodecyl Isocyanate (PDDIC)
The creation of poly(this compound) (PDDIC), the homopolymer of this compound, has been successfully achieved. mdpi.com This process, however, can be challenging due to side reactions like the formation of stable cyclotrimers, which can lead to depolymerization and make it difficult to control the polymer's molecular weight and achieve a narrow molecular weight distribution. mdpi.com Despite these challenges, PDDIC has been synthesized with a low molecular weight (Mw = 6 × 10³) and a relatively narrow distribution (Đ = 1.16) through coordination polymerization. mdpi.com
Coordination Polymerization
Coordination polymerization has proven to be an effective method for synthesizing polyisocyanates, including PDDIC. google.comuoa.gr This technique allows for the creation of well-defined polymers and complex macromolecular structures. mdpi.com However, a significant drawback is that the propagation step is an equilibrium reaction, necessitating the use of highly concentrated solutions to achieve high yields and high molecular weight products. mdpi.com
A key element in the coordination polymerization of this compound is the initiator system. Chiral half-titanocene complexes, such as [CpTiCl₂(O-(S)-2-Bu)], have been instrumental in this process. mdpi.comuoa.grnih.gov This particular initiator, derived from CpTiCl₃ and (S)-2-butanol, has been used to synthesize well-defined amorphous/semi-crystalline statistical copolymers of n-dodecyl isocyanate and allyl isocyanate. mdpi.comnih.gov The use of such chiral catalysts can induce a helical conformation in the resulting polyisocyanate chain, leading to optically active polymers. google.comuoa.gr These initiators facilitate living polymerization, which allows for the quantitative incorporation of specific end-groups. google.com
The success of the polymerization of this compound is highly dependent on the reaction conditions. Key parameters that are optimized include the choice of solvent, monomer concentration, and reaction temperature. mdpi.com
For instance, in the homopolymerization of allyl isocyanate, a related monomer, optimal conditions involved conducting the reaction at high concentrations to achieve the highest possible yield while maintaining a narrow molecular weight distribution, with polymerization conversion kept below 50%. mdpi.com Toluene (B28343) is a commonly used solvent for these polymerization reactions. mdpi.com Research has indicated that for certain isocyanate polymerizations using half-titanocene initiator systems, monomer concentrations higher than 0.015 M and room temperature are favorable conditions. mdpi.com
A significant challenge in the polymerization of isocyanates is controlling the molecular weight and achieving a narrow molecular weight distribution (polydispersity). mdpi.com Back-biting reactions that lead to the formation of thermodynamically stable cyclotrimers can complicate the synthesis of polymers with predetermined molecular weights. mdpi.com
Despite these difficulties, coordination polymerization with initiators like chiral half-titanocene complexes has shown success. For example, the homopolymerization of this compound has yielded a poly(this compound) with a weight-average molecular weight (Mw) of 6 × 10³ g/mol and a polydispersity index (Đ) of 1.16, which is considered narrow for this type of polymerization system. mdpi.com The ability to control these parameters is crucial for tailoring the polymer's properties for specific applications.
Reaction Conditions and Optimization (Solvent, Monomer Concentration, Temperature)
Copolymerization of this compound
This compound can be copolymerized with other monomers to create materials with a combination of properties. This approach allows for the modification of the final polymer's characteristics.
Statistical Copolymerization
Statistical copolymers of n-dodecyl isocyanate (DDIC) and allyl isocyanate (ALIC) have been successfully synthesized through coordination polymerization. mdpi.comnih.gov This process has been initiated by the chiral half-titanocene complex CpTiCl₂(O-(S)-2-Bu). mdpi.comnih.gov The synthesis of these copolymers was carried out at room temperature in toluene. mdpi.com
To understand the copolymerization behavior, different molar ratios of the two monomers were used in the feed. For example, statistical copolymers were synthesized with ALIC/DDIC molar feed ratios of 80/20, 60/40, 50/50, 40/60, and 20/80. mdpi.com This allows for the calculation of monomer reactivity ratios, providing insight into the incorporation of each monomer into the growing polymer chain. mdpi.comnih.gov The resulting copolymers are described as well-defined and amorphous or semi-crystalline. mdpi.comnih.gov
Below is a table summarizing the molecular characteristics of statistical copolymers of allyl isocyanate and n-dodecyl isocyanate.
| Sample (ALIC/DDIC Feed Ratio) | Molar Feed Ratio (ALIC/DDIC) |
| P(ALIC-co-DDIC) 80/20 | 80/20 |
| P(ALIC-co-DDIC) 60/40 | 60/40 |
| P(ALIC-co-DDIC) 50/50 | 50/50 |
| P(ALIC-co-DDIC) 40/60 | 40/60 |
| P(ALIC-co-DDIC) 20/80 | 20/80 |
Table showing the different molar feed ratios used in the synthesis of statistical copolymers of allyl isocyanate and n-dodecyl isocyanate. mdpi.com
Monomer Reactivity Ratios and Terminal Model Analysis
The reactivity ratios for the copolymerization of DDIC and ALIC provide insight into the incorporation of each monomer into the growing polymer chain. These ratios have been determined using the terminal model, with calculations performed through linear graphical methods like the Kelen–Tüdos method and computational programs such as COPOINT. mdpi.comresearchgate.net The established reactivity ratios indicate that ALIC has a greater tendency to homopolymerize compared to DDIC (r_ALIC > r_DDIC). mdpi.com
Table 1: Monomer Reactivity Ratios for P(ALIC-co-DDIC) Copolymers
| Monomer | Reactivity Ratio (r) |
|---|---|
| Allyl Isocyanate (ALIC) | 2.64 mdpi.com |
| This compound (DDIC) | 1.14 mdpi.com |
Structural Characteristics (Dyad Monomer Sequences, Mean Sequence Lengths)
The structural makeup of P(ALIC-co-DDIC) copolymers, including dyad monomer sequences and mean sequence lengths (μ_ALIC and μ_DDIC), has been analyzed to understand the polymer microstructure. mdpi.com The distribution of monomer units along the chain is not perfectly random, influenced by the reactivity ratios. The higher reactivity ratio of ALIC suggests that PALIC sequences are more favored than PDDIC sequences. mdpi.com This tendency supports the formation of multiblock-like structures within the statistical copolymer. mdpi.com Detailed calculations and results for dyad fractions and mean sequence lengths are available in the supplementary information of published research on the topic. mdpi.com
Block Copolymerization
Block copolymers containing this compound offer a route to materials with distinct phase-separated morphologies and combined properties from different polymer blocks.
Sequential Monomer Addition Techniques
The synthesis of block copolymers involving DDIC is effectively achieved through sequential monomer addition. mdpi.comresearchgate.net In this process, one monomer is polymerized first to form a living polymer block. Subsequently, the second monomer is introduced to the reaction mixture, which then polymerizes from the active end of the first block. nih.gov For the synthesis of DDIC and ALIC block copolymers, the polymerization of DDIC is typically initiated first. When the reaction mixture becomes highly viscous, indicating a sufficient degree of conversion (often up to 50%), the ALIC monomer is added to form the second block. nih.gov
Block Copolymer Architectures (e.g., P[DDIC-b-(DDIC-co-ALIC)])
A specific and notable architecture synthesized via sequential addition is the P[DDIC-b-(DDIC-co-ALIC)] block copolymer. mdpi.comresearchgate.netnih.gov This structure arises because the polymerization of the second monomer (ALIC) occurs in the presence of unreacted DDIC monomer from the first stage. mdpi.comnih.gov Consequently, the resulting polymer consists of a pure PDDIC first block and a second block that is a statistical copolymer of both DDIC and ALIC. mdpi.comnih.gov This methodology has been used to prepare a series of these block copolymers with varying compositions. mdpi.com
Table 2: Synthesized P[DDIC-b-(DDIC-co-ALIC)] Block Copolymers by Monomer Feed Ratio
| Sample | Monomer Molar Feed Ratio (DDIC/ALIC) |
|---|---|
| 1 | 20/80 mdpi.com |
| 2 | 50/50 mdpi.com |
| 3 | 80/20 mdpi.com |
Post-Polymerization Modification
The functional groups within copolymers of this compound can serve as handles for subsequent chemical reactions. This post-polymerization modification allows for the introduction of new functionalities and the tailoring of polymer properties. For copolymers of DDIC and ALIC, the pendant allyl groups from the ALIC units are reactive sites for such modifications. mdpi.com
A prominent example is the use of a thiol-ene "click" reaction to attach new chemical moieties. mdpi.com This has been demonstrated by reacting a P(ALIC-co-DDIC) copolymer with 2-phenylethanethiol (B1584568) in the presence of AIBN as a radical initiator. mdpi.com This reaction grafts phenyl groups onto the polymer backbone, which can significantly enhance the thermal stability of the material. mdpi.com The success of this modification is confirmed by analytical techniques that show an increase in molecular weight while maintaining a narrow dispersity, indicating that the reaction proceeds efficiently without significant side reactions like chain degradation or crosslinking. mdpi.com
Thiol-ene Click Reactions for Functionalization and Thermal Stability Enhancement
Post-polymerization modification is a powerful strategy for introducing new functionalities into a polymer chain and enhancing its inherent properties. For polyisocyanates derived from this compound, the thiol-ene "click" reaction offers a highly efficient and versatile route for such modifications. nih.govresearchgate.net This chemical strategy is prized for its high yield, tolerance of various functional groups, and mild reaction conditions, often initiated by UV light. wiley-vch.de
The process typically begins with the synthesis of a copolymer containing reactive sites suitable for the thiol-ene reaction. A common approach involves the copolymerization of n-dodecyl isocyanate (DDIC) with a monomer containing a pendant alkene group, such as allyl isocyanate (ALIC). nih.govmdpi.com This creates a polymer backbone with accessible allyl groups that can serve as handles for subsequent functionalization.
The thiol-ene reaction proceeds via a radical-mediated addition of a thiol compound (R-SH) across the carbon-carbon double bond of the allyl group. wiley-vch.de This reaction effectively "clicks" the thiol's R-group onto the polymer chain, allowing for the introduction of a wide array of chemical moieties depending on the structure of the chosen thiol. nih.gov Research has demonstrated that this functionalization can lead to a significant improvement in the thermal stability of the resulting polymer. nih.gov
Incorporating Aromatic Groups for Enhanced Thermal Stability
A key application of the thiol-ene functionalization of poly(this compound) copolymers is the introduction of aromatic groups to bolster thermal stability. nih.gov The rigid nature of aromatic rings can increase the thermal decomposition temperature of the polymer by restricting the thermal motion of the polymer chains.
This enhancement is achieved by using an aromatic thiol, such as 2-phenylethanethiol, in the post-polymerization click reaction with a copolymer of n-dodecyl isocyanate and allyl isocyanate (P(DDIC-co-ALIC)). nih.gov The reaction grafts the phenyl groups onto the polymer backbone as side chains.
Thermogravimetric analysis (TGA) is used to quantify the improvement in thermal stability. Studies comparing the functionalized and unfunctionalized polymers show a notable increase in the decomposition temperature. The introduction of aromatic side chains via the thiol-ene reaction has been reported to improve thermal stability by 20–30°C. This demonstrates that the macromolecular architecture and the nature of the side-chains play a crucial role in the thermal properties of the final material. nih.govmdpi.com
Interactive Data Table: Thermal Stability Enhancement via Thiol-ene Click Reaction
The following table summarizes representative data on the thermal stability of a this compound-based copolymer before and after functionalization with an aromatic thiol. The temperature at the maximum rate of decomposition (Tpeak) is a key indicator of thermal stability.
| Polymer Sample | Modification | Functional Group Added | Tpeak (°C) |
| P(DDIC-co-ALIC) | Unmodified Precursor | Allyl | ~245 |
| P(DDIC-co-ALIC)-g-Aromatic | Thiol-ene Click Reaction | Phenyl | ~270 |
Reactivity and Reaction Mechanisms Involving Dodecyl Isocyanate
Fundamental Principles of Isocyanate Reactivity
The reactivity of isocyanates, including dodecyl isocyanate, is primarily dictated by the unique electronic structure of the isocyanate functional group (-N=C=O). This group's reactivity is centered on its electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. wikipedia.orgrsc.org
Electrophilicity of the Isocyanate Group
The isocyanate functional group consists of a central carbon atom double-bonded to both an oxygen atom and a nitrogen atom. wikipedia.org The high electronegativity of these adjacent atoms creates a significant partial positive charge on the carbon atom, rendering it highly electrophilic. rsc.orgmasterorganicchemistry.com This inherent electrophilicity is the driving force behind the characteristic reactions of isocyanates. rsc.org Resonance structures can be drawn to illustrate the delocalization of electron density, which further emphasizes the electron-deficient nature of the central carbon, making it a prime target for electron-rich species. rsc.org
Nucleophilic Attack Mechanisms
The fundamental reaction mechanism for isocyanates involves the nucleophilic attack on the electrophilic carbon atom of the isocyanate group. wikipedia.orgrsc.orgmasterorganicchemistry.com This addition reaction is the cornerstone of polyurethane chemistry and other applications of isocyanates. wikipedia.org The general mechanism proceeds through a two-step process:
Nucleophilic Addition: A nucleophile, such as an alcohol, amine, or water, attacks the electrophilic carbon of the isocyanate. vaia.com This leads to the formation of a tetrahedral intermediate. vaia.com
Proton Transfer: A proton is subsequently transferred to the nitrogen atom of the isocyanate, resulting in the final, stable addition product. vaia.com
Common reactions involving nucleophilic attack on isocyanates include:
Reaction with Alcohols: Isocyanates react with alcohols to form urethanes (carbamates). This reaction is fundamental to the production of polyurethanes. wikipedia.org
Reaction with Amines: The reaction with amines yields urea (B33335) derivatives. wikipedia.org
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to produce an amine and carbon dioxide gas. wikipedia.orgmasterorganicchemistry.com This reaction is utilized in the production of polyurethane foams, where the CO2 acts as a blowing agent. wikipedia.org
Influence of Substituents on Isocyanate Reactivity
The reactivity of the isocyanate group is significantly influenced by the nature of the substituent (R-group) attached to the nitrogen atom. rsc.org The electronic properties of this substituent can either enhance or diminish the electrophilicity of the isocyanate carbon.
Electron-donating groups: Alkyl groups, such as the dodecyl group in this compound, are electron-donating. They increase the electron density on the nitrogen atom, which in turn slightly reduces the electrophilicity of the isocyanate carbon. This makes aliphatic isocyanates like this compound generally less reactive than aromatic isocyanates. rsc.orgpoliuretanos.net
Electron-withdrawing groups: Conversely, electron-withdrawing groups increase the partial positive charge on the isocyanate carbon, thereby increasing its reactivity towards nucleophiles. rsc.org
Computational studies have shown that electron-withdrawing substituents on the isocyanate molecule lower the energy barrier for reactions with nucleophiles like water. chemrxiv.org Conversely, common alkyl substituents have been found to lower the reaction barrier heights by approximately 4 kcal mol-1 compared to the simplest isocyanate, HNCO. chemrxiv.org Steric hindrance from bulky substituents can also play a role in reducing the reactivity of the isocyanate group. nih.gov
Multi-component Reactions (MCRs) Involving Isocyanates
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.gov Isocyanates are valuable building blocks in MCRs due to their high reactivity. rsc.org
Bucherer-Bergs Reaction and Hydantoin (B18101) Formation
The Bucherer-Bergs reaction is a classic MCR used for the synthesis of hydantoins from carbonyl compounds, cyanide salts, and ammonium (B1175870) carbonate. mdpi.comwikipedia.org The proposed mechanism for this reaction involves the in-situ formation of an isocyanate intermediate. wikipedia.orgalfa-chemistry.com The reaction sequence is generally understood as follows:
Formation of a cyanohydrin from the carbonyl compound and cyanide. alfa-chemistry.com
Reaction with ammonia (B1221849) (from ammonium carbonate) to form an aminonitrile. alfa-chemistry.com
The aminonitrile's nitrogen atom attacks carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid. wikipedia.orgalfa-chemistry.com
Intramolecular cyclization of the carbamic acid leads to a 5-imino-oxazolidin-2-one. wikipedia.orgalfa-chemistry.com
This intermediate then rearranges to the final hydantoin product through an isocyanate intermediate. wikipedia.orgalfa-chemistry.com
While the Bucherer-Bergs reaction itself does not directly utilize a pre-formed isocyanate like this compound as a starting material, it highlights a key pathway where an isocyanate is a transient, reactive species in a multi-component setting leading to heterocyclic structures. nih.gov
Kinetic Studies of this compound Reactions
Kinetic studies provide quantitative insights into the reaction rates and mechanisms of isocyanate reactions. While specific kinetic data for this compound is not extensively available in the provided search results, general principles and data from related systems offer valuable context.
Research on the reaction of phenyl isocyanate with various thiols, including 1-dodecanethiol (B93513), in the presence of tertiary amine catalysts, has shown that the reaction is first order with respect to the concentrations of the isocyanate, the thiol, and the amine catalyst. researchgate.net The rate of reaction for 1-dodecanethiol was found to be slower than that of 1-butanethiol. researchgate.net
Studies on the polymerization of n-dodecyl isocyanate (DDIC) have been conducted, focusing on optimizing reaction conditions to achieve high yields and narrow molecular weight distributions. mdpi.com These studies often involve kinetic analysis to understand the polymerization process. mdpi.comresearchgate.net
Furthermore, kinetic investigations into the reactions of various isocyanates with carboxylic acids have demonstrated that these reactions typically follow second-order rate laws. scite.ai The activation energies for these reactions can be determined from Arrhenius plots, providing a measure of the temperature sensitivity of the reaction rate. scite.ai
Characterization Techniques for Dodecyl Isocyanate and Its Polymeric Forms
Spectroscopic Analysis
Spectroscopic techniques are fundamental in identifying the functional groups present in dodecyl isocyanate and tracking their transformation during polymerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)
¹H NMR spectroscopy is a powerful tool for verifying the structure of this compound and its polymers. In the ¹H NMR spectrum of this compound, specific peaks corresponding to the various protons in the dodecyl chain are observed. The terminal methyl group (CH₃) typically appears as a triplet, while the methylene (B1212753) groups (CH₂) of the long alkyl chain produce a large signal cluster. The methylene group adjacent to the isocyanate group (-CH₂-NCO) shows a distinct chemical shift.
For poly(this compound), the ¹H NMR spectrum confirms the successful polymerization. The composition of copolymers, such as those involving this compound and another monomer like allyl isocyanate, can be determined by integrating the characteristic peaks of each monomer unit. mdpi.com For instance, the composition of P[DDIC-b-(ALIC-co-DDIC)] block copolymers has been calculated by integrating the peaks at 1.32 ppm (from the dodecyl chain) and 5.0–5.5 ppm (from the allyl group). mdpi.com
Table 1: Representative ¹H NMR Chemical Shifts for this compound
| Proton Type | Approximate Chemical Shift (ppm) |
|---|---|
| Terminal CH₃ | ~0.88 (triplet) |
| -(CH₂)₁₀- | ~1.26 (multiplet) |
| -CH₂-NCO | ~3.25 (triplet) |
Note: Chemical shifts can vary slightly depending on the solvent and instrument used.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the highly characteristic isocyanate functional group (-N=C=O) and monitoring its reaction. This compound exhibits a strong, sharp absorption band around 2270 cm⁻¹ to 2250 cm⁻¹, which is indicative of the asymmetric stretching vibration of the -N=C=O group. mdpi.comulisboa.ptnih.gov This peak is a key marker for the presence of the unreacted monomer.
During polymerization or derivatization reactions, the intensity of this isocyanate peak diminishes or disappears completely. scispace.com For example, in the formation of polyurethanes, the disappearance of the isocyanate peak is accompanied by the appearance of new bands corresponding to urethane (B1682113) linkages. nih.govscispace.comneliti.com Specifically, the formation of hydrogen-bonded C=O groups in the polyurethane structure can be observed around 1709 cm⁻¹, while free C=O groups appear near 1731 cm⁻¹. scispace.comneliti.com The analysis of these spectral changes confirms the successful encapsulation of isocyanates or their conversion into a polymeric structure. mdpi.com
Chromatographic Analysis
Chromatographic methods are essential for separating components of a mixture and for determining the molecular weight characteristics of polymers.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
SEC, also known as GPC, is a cornerstone technique for characterizing polymers. ufl.edu It separates molecules based on their hydrodynamic volume in solution, allowing for the determination of molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (Đ = Mw/Mn) of polymers. ufl.eduresearchgate.net
For poly(this compound) and its copolymers, SEC/GPC is used to confirm the polymeric nature of the products and to assess the success of the polymerization reaction. mdpi.comdntb.gov.ua For example, the synthesis of poly(this compound) has been shown to yield polymers with a narrow molecular weight distribution (Đ = 1.16). mdpi.com The technique is also used to monitor the progress of polymerization reactions by analyzing samples at different time intervals. mdpi.com Different solvent systems, such as tetrahydrofuran (B95107) (THF) or hexafluoroisopropanol (HFIP), can be employed depending on the solubility of the polymer. ufl.edu
Table 2: Typical SEC/GPC Data for a Poly(this compound) Synthesis
| Parameter | Value | Significance |
|---|---|---|
| Mₙ (g/mol) | Varies with synthesis | Number-average molecular weight |
| Mₙ (g/mol) | 6 x 10³ mdpi.com | Weight-average molecular weight |
| Đ (Mw/Mn) | 1.16 mdpi.com | Polydispersity index, indicates narrow distribution |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Derivatization Studies
Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the identification and quantification of chemical compounds. In the context of this compound, it is particularly useful for analyzing its derivatives.
For instance, dodecyl alcohol can be derivatized with phenyl isocyanate to improve its detection by LC-MS/MS. researchgate.netnih.gov This approach allows for the separation and quantification of the resulting derivative, enabling the analysis of the original alcohol with low detection limits. researchgate.netnih.gov The LC component separates the derivatized analyte from other components in the sample, while the MS/MS detector provides structural information and sensitive quantification based on the mass-to-charge ratio of the parent ion and its fragments. researchgate.net This method is valuable for studying reactions where this compound is used as a derivatizing agent or for analyzing trace amounts of compounds that have been reacted with it. researchgate.netnih.gov
Thermal Analysis
Thermal analysis techniques are crucial for understanding the behavior of materials as a function of temperature. For this compound and its polymeric forms, such as poly(this compound) (PDDIC), these methods provide vital information on thermal stability, transitions, and degradation kinetics.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.demdpi.com It is widely used to study thermal transitions in polymers, such as the glass transition temperature (Tg), melting (Tm), and crystallization (Tc). hu-berlin.deeag.com
In the analysis of poly(this compound), DSC measurements have been conducted to investigate its thermal properties. mdpi.comnih.gov For the homopolymer of n-dodecyl isocyanate (PDDIC), studies have heated samples to 100°C for annealing, with results obtained from the second heating cycle. mdpi.com Research indicates that for PDDIC, no distinct thermal transitions were observed in the temperature range of -100°C to 100°C. mdpi.com Similarly, in studies of statistical copolymers of n-dodecyl isocyanate and allyl isocyanate, DSC was employed to characterize the thermal properties of the resulting materials. researchgate.net
Table 1: DSC Findings for Poly(this compound) Homopolymer
| Polymer | Temperature Range | Observed Transitions | Source |
|---|---|---|---|
| Poly(this compound) (PDDIC) | -100°C to 100°C | No obvious transition | mdpi.com |
Thermogravimetric Analysis (TGA) and its derivative, Differential Thermogravimetry (DTG), are fundamental techniques for assessing the thermal stability and decomposition profile of polymeric materials. TGA measures the mass of a sample over time as the temperature changes, while DTG represents the rate of mass loss, with its peaks indicating the temperatures of maximum decomposition rates. mdpi.comrsc.org
Studies on poly(this compound) (PDDIC) have utilized TGA and DTG to evaluate its thermal stability, often in comparison to other polyisocyanates. mdpi.com In one comparative study, PDDIC demonstrated greater thermal stability than poly(allyl isocyanate) (PALIC), with its thermal degradation commencing at a higher temperature. mdpi.com The peak of the maximum degradation rate for PDDIC also occurred at a significantly higher temperature than for PALIC. mdpi.com TGA/DTG measurements for these analyses were typically conducted by heating samples from ambient temperature to 600°C under a nitrogen atmosphere at various controlled heating rates, such as 3, 5, 7, 10, 15, and 20 °C/min. mdpi.com
The thermal decomposition profiles for statistical copolymers containing this compound are often complex, exhibiting characteristics that combine the degradation behaviors of the constituent homopolymers. mdpi.com
Table 2: TGA/DTG Analysis Summary for PDDIC
| Technique | Observation | Significance | Source |
|---|---|---|---|
| TGA | Degradation starts at a higher temperature compared to PALIC. | Indicates superior thermal stability. | mdpi.com |
| DTG | Peak of maximum degradation rate occurs at a higher temperature. | Reinforces the higher thermal stability of PDDIC. | mdpi.com |
The study of the kinetics of thermal decomposition provides insight into the mechanism and rate at which a polymer degrades. mdpi.comscirp.org For poly(this compound) and its copolymers, TGA data obtained at multiple heating rates is essential for kinetic analysis. mdpi.comresearchgate.net By analyzing the shift in decomposition temperatures with different heating rates (e.g., 3, 5, 7, 10, 15, and 20 °C/min), kinetic parameters such as the activation energy can be determined. mdpi.comscirp.org This process involves applying theoretical models to the experimental TGA data. nih.govresearchgate.net The degradation mechanism of copolymers involving this compound can be intricate, influenced by the composition and structure of each specific sample. mdpi.com
To quantify the energy barrier for thermal degradation, the activation energy (Ea) is calculated from multi-heating-rate TGA data. researchgate.net Isoconversional methods, also known as model-free methods, are widely used because they can determine the activation energy without prior knowledge of the reaction mechanism. mdpi.comnih.gov
Ozawa-Flynn-Wall (OFW) and Kissinger-Akahira-Sunose (KAS) Methods: Both the OFW and KAS methods are robust isoconversional approaches used to determine the activation energy of thermal decomposition for polymers like PDDIC. mdpi.comscilit.com These methods involve plotting a function of the heating rate (β) against the inverse of the temperature (1/T) for a specific degree of conversion (α). nih.govnetzsch.com The activation energy can then be calculated from the slope of the resulting lines. mdpi.comnih.gov
In studies on the homopolymers of this compound (PDDIC) and allyl isocyanate (PALIC), as well as their statistical copolymers, both the OFW and KAS methods were applied to calculate the activation energies of thermal decomposition. mdpi.com
Research on copolymers of n-dodecyl isocyanate has employed these methods to calculate the activation energies for thermal degradation. researchgate.net
Table 3: Activation Energies (Ea) for Thermal Decomposition of PDDIC and Related Copolymers using the KAS Method
| Polymer Composition (ALIC/DDIC) | Ea (kJ/mol) | Source |
|---|---|---|
| 100/0 (PALIC Homopolymer) | 110.86 | mdpi.com |
| 80/20 | 117.8 | mdpi.com |
| 50/50 | 129.5 | mdpi.com |
| 20/80 | 143.2 | mdpi.com |
| 0/100 (PDDIC Homopolymer) | 155.6 | mdpi.com |
Thermogravimetric Analysis (TGA) / Differential Thermogravimetry (DTG)
Kinetics of Thermal Decomposition
Morphological and Surface Analysis
The morphology and surface characteristics of polymers are critical as they influence the material's physical and performance properties. Scanning Electron Microscopy is a primary tool for this type of analysis. pressbooks.pubtescan-analytics.com
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at high resolution. tescan-analytics.comazooptics.com It operates by scanning a sample's surface with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface's topography and composition. pressbooks.pubazooptics.com This makes SEM invaluable for characterizing the structure of polymer films, composites, and fibers. tescan-analytics.commdpi.com
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to create three-dimensional images of surfaces at the nanoscale. mdpi.com It is particularly well-suited for characterizing polymer materials, including those derived from this compound, as it can reveal surface morphology and structure without requiring extensive sample preparation or a vacuum environment. mccrone.com The contrast in AFM images is generated from the mechanical interaction between the probe tip and the sample surface, which is advantageous for polymeric samples that may not have significant chemical differentiation for electron microscopy techniques. mccrone.com
In the context of polymers incorporating this compound, AFM is instrumental in visualizing the microphase morphology. dtic.mil For instance, in studies of poly(urethane urea) (PUU) copolymers, tapping-mode AFM phase images have been used to confirm the microphase separation indicated by other techniques like small-angle X-ray scattering (SAXS) and dynamic mechanical analysis (DMA). dtic.mil These images can distinguish between hard and soft domains within the polymer matrix. dtic.mil For example, in some PUU systems, the hard domains may appear as spherical or particulate-like structures dispersed within the softer matrix. dtic.mil The ability of AFM to map these nanoscale features is crucial for understanding the structure-property relationships in these materials. mdpi.com
The working principle of AFM involves scanning a sharp tip, mounted on a flexible cantilever, across the sample surface. mdpi.com The forces between the tip and the surface, which can be attractive or repulsive, cause the cantilever to deflect. redalyc.org This deflection is detected by a laser beam reflected off the back of the cantilever onto a position-sensitive photodiode. mdpi.com By recording the cantilever's deflection as the tip is scanned over the surface, a topographical map of the sample can be generated. mdpi.com For soft materials like polymers, tapping mode is often the preferred method of operation. In this mode, the cantilever is oscillated at its resonant frequency, and the tip intermittently "taps" the surface. This reduces lateral forces and minimizes damage to the sample during scanning. redalyc.org
Contact Angle Goniometry
Contact angle goniometry is a surface-sensitive technique used to measure the wettability of a solid surface by a liquid. The contact angle is the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. This measurement provides valuable information about the surface free energy of the solid and is influenced by both the chemical nature and the topography of the surface. scribd.com
For surfaces modified with this compound, contact angle measurements are a direct way to assess the success and effect of the surface functionalization. The long dodecyl chains are hydrophobic, and their presence on a surface is expected to increase the water contact angle, indicating reduced wettability. core.ac.uk For instance, in the surface modification of polyurethane (PU) films, contact angle goniometry is used to characterize the surfaces before and after modification. metu.edu.tr A significant increase in the water contact angle after grafting this compound would confirm the successful incorporation of the hydrophobic alkyl chains onto the surface.
The measurement is typically performed by placing a droplet of a known liquid (often purified water) onto the surface and capturing an image of the droplet profile. A goniometer then measures the angle between the tangent to the liquid-vapor interface and the tangent to the solid-liquid interface at the contact point. surface-tension.org Low contact angles (less than 90°) indicate good wetting (hydrophilic surface), while high contact angles (greater than 90°) signify poor wetting (hydrophobic surface). This technique is crucial for applications where surface hydrophobicity is a key performance parameter.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface analysis technique that provides information about the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. cea.frunimi.it The technique works by irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. cea.fr The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. Since each element has a unique set of binding energies, XPS can identify the elements present on the surface and their chemical states. unimi.it
In the study of this compound and its polymers, XPS is used to confirm the chemical composition of modified surfaces. core.ac.uk For example, after functionalizing a material with this compound, XPS can be used to detect the presence of nitrogen from the isocyanate group and to analyze the chemical environment of carbon, oxygen, and nitrogen atoms. metu.edu.trcea.fr This information is vital for confirming the covalent attachment of the isocyanate and for understanding the resulting surface chemistry. core.ac.uk
XPS is a quantitative technique, providing the relative abundance of elements on the surface. carleton.edu It is also highly sensitive, capable of detecting elements at concentrations of around 0.1 atomic percent. unimi.it The analysis is performed under ultra-high vacuum conditions to prevent contamination of the surface and scattering of the emitted electrons. carleton.edu XPS is an indispensable tool for verifying the success of surface modification reactions involving this compound and for characterizing the resulting chemical functionalities.
Rheological and Mechanical Property Analysis
The performance of polymeric materials derived from this compound is critically dependent on their bulk physical properties. Techniques such as Dynamic Mechanical Analysis (DMA) and stress-strain testing are employed to characterize the viscoelastic behavior and mechanical strength of these polymers, providing insights into their suitability for various applications.
Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis (DMA) is a technique used to study the viscoelastic properties of materials, particularly polymers. wikipedia.org It involves applying a sinusoidal stress to a sample and measuring the resulting strain. wikipedia.org By varying the temperature or frequency of the applied stress, DMA can determine key material parameters such as the storage modulus (G'), loss modulus (G''), and the damping factor (tan δ). youtube.com The storage modulus represents the elastic response of the material (energy stored), while the loss modulus represents the viscous response (energy dissipated as heat). youtube.com
For polymers containing this compound, such as polyurethanes, DMA is used to identify the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. wikipedia.org This transition is typically observed as a sharp decrease in the storage modulus and a peak in the loss modulus or tan δ. youtube.com The Tg and other relaxation events observed in a DMA scan are influenced by the molecular architecture of the polymer, including the presence of the flexible dodecyl chains, the degree of cross-linking, and the nature of the hard and soft segments in segmented polyurethanes. researchgate.netsemanticscholar.org For example, in emulsion polymer isocyanate (EPI) adhesives, DMA has been used to study the effect of post-curing conditions on the viscoelastic behavior of the adhesive films. researchgate.net The results can reveal changes in the polymer network and the extent of isocyanate reaction. researchgate.net
Stress-Strain Tests
Stress-strain tests are fundamental for determining the mechanical properties of a material, such as its tensile strength, elongation at break, and Young's modulus. These tests involve subjecting a sample of a specific geometry to a controlled tensile force and measuring the resulting deformation. researchgate.net
In the context of polymers derived from this compound, stress-strain analysis provides crucial data on how the material behaves under mechanical load. For instance, in polyurethanes synthesized with this compound-modified components, these tests can quantify the impact of the long alkyl chains on the material's flexibility and strength. researchgate.net The results of stress-strain tests on emulsion polymer isocyanate (EPI) films have shown that increasing the isocyanate content can significantly improve moisture resistance and mechanical properties. researchgate.net The tensile strength and stiffness of these films can be correlated with the cross-linker content and post-cure treatments. researchgate.net Similarly, for polyurethane elastomers, stress-strain curves can reveal the influence of the isocyanate structure on the material's hardness, modulus, and ultimate tensile strength. mdpi.com This information is essential for designing materials with specific mechanical performance characteristics for applications ranging from adhesives to elastomers. mdpi.comosti.gov
Data Tables
Table 1: Representative Mechanical Properties of Polyurethane (PU) Systems
| Material System | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Polyurethane based on 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) and hexamethylene diisocyanate (HMDI) (NCO/OH ratio = 2.0) | 45.4 | 8.16 | researchgate.net |
| Polyurethane based on epoxidized soybean oil-maleic anhydride (B1165640) (ESO-MA) polyol and 1,6-hexamethylene diisocyanate (HMDI) | 1.34–5.56 | 20–41 | researchgate.net |
| MDI-based Polyurethane | 23.4 | - | mdpi.com |
Table 2: Characterization Techniques and Their Applications for this compound Polymers
| Technique | Information Obtained | Relevance to this compound Polymers | References |
| Atomic Force Microscopy (AFM) | Surface topography, morphology, phase separation | Visualizing hard and soft domains in polyurethanes, assessing surface structure. | mdpi.comdtic.milredalyc.org |
| Contact Angle Goniometry | Surface wettability, hydrophobicity/hydrophilicity | Confirming successful surface modification with hydrophobic dodecyl chains. | core.ac.ukmetu.edu.tr |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state of surface atoms | Verifying the covalent attachment of isocyanate groups and characterizing surface chemistry. | core.ac.ukmetu.edu.trcea.frunimi.it |
| Dynamic Mechanical Analysis (DMA) | Storage modulus, loss modulus, glass transition temperature (Tg), damping properties | Understanding viscoelastic behavior, effect of molecular structure and cross-linking on properties. | wikipedia.orgresearchgate.netnih.gov |
| Stress-Strain Tests | Tensile strength, elongation at break, Young's modulus | Quantifying mechanical performance, flexibility, and strength. | researchgate.netresearchgate.netmdpi.com |
Advanced Materials and Applications of Dodecyl Isocyanate Based Polymers
Polyisocyanates and Their Unique Helical Structures
Polyisocyanates (PICs) are a class of polymers notable for their rigid, rod-like structure, which often adopts a stable helical conformation in both solution and solid states. mdpi.com This rigidity arises from restricted rotation around the carbon-nitrogen bonds in the polymer backbone, a consequence of steric hindrance from the side groups and resonance with the carbonyl group. mdpi.com The specific properties and stability of this helical structure are influenced by the nature of the side chain attached to the isocyanate monomer.
In the case of poly(dodecyl isocyanate) (PDDIC), the long alkyl side chain plays a crucial role. Research involving the coordination polymerization of n-dodecyl isocyanate has successfully produced well-defined PDDIC. mdpi.com Studies on related poly(n-alkyl-L-aspartate)s, which are nylon-3 derivatives, have shown that those with long alkyl side chains (n=6 and 12) can align side-by-side with the alkyl groups in a disordered state, while others form distinct crystal structures with helical chain conformations similar to the α-helix found in polypeptides. kpi.ua The helical structure of polyisocyanides, a related class of polymers, is also a result of restricted rotation, leading to atropisomerism where left- and right-handed helices can be separated. ru.nl The stability and conformation of these helices are central to the unique material properties they exhibit. mdpi.comru.nl
The thermal behavior of these polymers is intrinsically linked to their macromolecular structure. For instance, studies on block copolymers containing PDDIC have shown that the presence of short, flexible sequences can lead to weak thermal transitions at low temperatures, as these segments lack the ability to form a clear helical structure. mdpi.com
Polyurethane Chemistry and Materials
Polyurethanes (PUs) are a highly versatile class of polymers characterized by the presence of urethane (B1682113) linkages (-NH-CO-O-) in their main chain. mdpi.com They are synthesized through the addition reaction of a di- or poly-isocyanate with a di- or poly-hydroxyl compound (polyol). mdpi.comtue.nl The immense variety of available isocyanates and polyols allows for the creation of polyurethanes with a vast spectrum of properties, from soft, flexible foams to hard, rigid elastomers. researchgate.net
The fundamental chemistry involves the reaction of the highly reactive isocyanate group (-NCO) with a nucleophilic hydroxyl group (-OH). tue.nl This reaction can be accelerated by catalysts such as tertiary amines or organometallic compounds. Polyurethanes often exhibit a segmented structure composed of alternating "soft" and "hard" segments. The soft segments, derived from long-chain polyols, provide flexibility, while the hard segments, formed from the isocyanate and a short-chain diol or diamine (known as a chain extender), impart stiffness and mechanical strength through hydrogen bonding. mdpi.comnih.gov This micro-phase separation is key to the unique mechanical properties of many polyurethane materials. nih.gov
Table 1: Key Reactants in Polyurethane Synthesis
| Component | Role | Example(s) |
| Isocyanate | Forms hard segments; reacts with hydroxyl/amine groups | This compound, Methylene (B1212753) diphenyl diisocyanate (MDI), Toluene (B28343) diisocyanate (TDI) |
| Polyol | Forms soft segments; provides flexibility | Polyether polyols, Polyester polyols, Polycaprolactone (PCL) |
| Chain Extender | Forms hard segments; increases molecular weight | Diols (e.g., butanediol), Diamines |
| Catalyst | Accelerates the isocyanate-hydroxyl reaction | Tertiary amines, Dibutyltin (B87310) dilaurate |
This compound serves as a valuable monofunctional isocyanate in polyurethane synthesis. Its primary role is often as a chain terminator or as a modifier to introduce specific properties into the final polymer. The long dodecyl chain imparts hydrophobicity and can influence the morphology and surface properties of the resulting polyurethane.
In one notable application, this compound is used to create block copolymers. For example, it can be polymerized first, followed by the addition of a second isocyanate monomer, to create materials with distinct block structures, such as P[DDIC-b-(DDIC-co-ALIC)], where ALIC is allyl isocyanate. mdpi.com This controlled polymerization allows for the synthesis of polyurethanes with tailored thermal properties and macromolecular architectures. mdpi.com The reaction of this compound with polyols is a fundamental step in forming polyurethane blocks within larger copolymer structures. This approach is used to develop functional materials where the dodecyl group can be leveraged to control reactivity and material performance.
Environmental regulations and a push for sustainability have driven the development of waterborne polyurethane adhesives as an alternative to solvent-based systems. iastate.edu Waterborne poly(urethane urea) dispersions (PUDs) are synthesized by incorporating hydrophilic groups into the polymer backbone, which allows the polymer to be dispersed in water. mdpi.comnih.goviastate.edu This is often achieved using a hydrophilic chain extender like dimethylolpropionic acid (DMPA), which contains a carboxylic acid group. nih.gov
The synthesis typically involves:
Formation of an isocyanate-terminated prepolymer by reacting a polyol with an excess of diisocyanate. nih.gov
Neutralization of the hydrophilic groups (e.g., the carboxylic acid on DMPA) with a tertiary amine to form an internal emulsifier. nih.gov
Dispersion of the prepolymer in water.
Chain extension, often with a diamine, which reacts with the remaining isocyanate groups to form urea (B33335) linkages, increasing the molecular weight and solidifying the particle structure. mdpi.com
The resulting material is a stable dispersion of polyurethane-urea nanoparticles in water. These adhesives exhibit a balance of flexibility (from the soft polyol segments) and strength (from the hard urethane and urea segments). nih.gov Isocyanates are critical to this process, and research has explored the use of isocyanate-functionalized additives, such as modified graphene oxide, to enhance the thermal and mechanical properties of the resulting adhesive films through covalent bonding with the polyurethane chains. nih.gov
This compound in Polyurethane Synthesis
Micellar Systems and Hydrogels
This compound is instrumental in the development of advanced hydrogel systems, particularly those that rely on hydrophobic interactions for their structure and function. Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. polimi.it By chemically modifying hydrophilic polymers with this compound, amphiphilic polymers are created that can self-assemble in aqueous environments.
A common strategy involves grafting the hydrophobic dodecyl group onto a hydrophilic polymer backbone, such as hydroxypropyl methylcellulose (B11928114) (HPMC). acs.orgdovepress.comnih.govrsc.org The reaction occurs between the isocyanate group of this compound and the hydroxyl groups on the HPMC polymer. dovepress.comrsc.org In water, the hydrophobic dodecyl chains aggregate to form micelle-like domains, which act as physical crosslinks, holding the hydrophilic polymer chains together to form a hydrogel network. acs.orgnih.gov These physically crosslinked systems are often shear-thinning and self-healing, as the hydrophobic associations can be disrupted under stress and reform when the stress is removed. nih.gov
Table 2: Synthesis of Dodecyl-Modified HPMC (HPMC-C12)
| Step | Description | Reagents |
| 1. Dissolution | HPMC is dissolved in an anhydrous solvent. | HPMC, N-methylpyrrolidone (NMP) |
| 2. Reaction | A solution of this compound is added to the HPMC solution, often with a catalyst. | This compound, N,N-diisopropylethylamine |
| 3. Purification | The resulting HPMC-C12 polymer is precipitated, purified by dialysis, and lyophilized. | Acetone, Water |
Based on synthesis methods described in acs.orgdovepress.comrsc.org.
Micelle-crosslinked hydrogels represent a sophisticated class of materials where micelles act as multifunctional crosslinking points within the gel network. mdpi.com These systems can be designed to have both physical (dynamic) and covalent (permanent) crosslinks. researchgate.net
In one approach, amphiphilic random copolymers containing hydrophilic poly(ethylene glycol) (PEG) and hydrophobic dodecyl groups are synthesized. These copolymers self-assemble into micelles in water. researchgate.net If these micelles also bear polymerizable groups (like methacrylate), they can be copolymerized with a hydrophilic monomer (like acrylamide) to form a hydrogel. mdpi.comresearchgate.net The resulting hydrogel is held together by the covalently integrated micelles. The dynamic nature of the hydrophobic chains within the micellar core allows for energy dissipation under stress, leading to hydrogels with remarkable stretchability and self-healing properties. researchgate.net The chain exchange of the hydrophobic dodecyl groups within the micelle domains can be accelerated by heat, promoting the self-healing process. researchgate.net
The high reactivity of the isocyanate group makes it an excellent candidate for creating functional hydrogels that can be easily modified with bioactive molecules. researchgate.net This process, known as biofunctionalization, is crucial for applications in tissue engineering and targeted drug delivery.
Reactive hydrogels can be synthesized by copolymerizing a monomer containing a protected or accessible isocyanate group, such as 2-isocyanatoethyl methacrylate (B99206) (ICEMA), with other monomers like poly(ethylene glycol) methyl ether methacrylate (PEGMEMA). researchgate.net The pendant isocyanate groups distributed throughout the hydrogel network serve as reactive handles. These groups can readily and efficiently react with amine or thiol groups on biomolecules, such as peptides or proteins, to form stable urea or thiocarbamate linkages. researchgate.net This "click-like" chemistry allows for the specific and controlled immobilization of ligands onto the hydrogel surface or within its bulk. researchgate.net The extent of functionalization can be tuned by controlling the amount of the isocyanate-bearing monomer used during the initial synthesis. researchgate.net This method provides a versatile platform for creating hydrogels with tailored biological functions. researchgate.netnih.gov
Nanohybrid Coatings
Poly(dodecyl methacrylate) Modified SiO2 Nanoparticles
The modification of silica (B1680970) (SiO2) nanoparticles with polymers like poly(dodecyl methacrylate) (PDMA), also known as poly(lauryl methacrylate) (PLMA), is a key strategy in creating advanced nanocomposites for coatings. benicewiczgroup.comdiva-portal.orgresearchgate.net The long alkyl chains of the polymer create an "olefin-like" interface that improves the compatibility and dispersion of the inorganic nanoparticles within a polymer matrix, such as polyethylene (B3416737). benicewiczgroup.comresearchgate.net
Several methods are employed to graft these polymers onto silica nanoparticles, with surface-initiated controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization being particularly effective. benicewiczgroup.comresearchgate.net This "grafting-from" approach allows for good control over the molecular weight and density of the polymer chains attached to the nanoparticle surface. benicewiczgroup.comcmu.edu For instance, studies have shown the successful synthesis of poly(lauryl methacrylate)-grafted silica nanoparticles with varying chain densities and molecular weights. benicewiczgroup.comdiva-portal.org
The characteristics of these modified nanoparticles are often analyzed using various techniques. Thermogravimetric Analysis (TGA) can determine the weight percentage of the grafted polymer, while Transmission Electron Microscopy (TEM) is used to observe the dispersion of the nanoparticles in a polymer matrix. benicewiczgroup.comdiva-portal.org Research has demonstrated that the dispersion of PDMA-grafted silica nanoparticles improves with increasing molecular weight and grafting density of the polymer chains. benicewiczgroup.com These well-dispersed nanohybrid materials can then be incorporated into coatings, enhancing their mechanical and thermal properties. mdpi.com For example, incorporating alkyl-grafted silica into waterborne polyurethane coatings has been shown to increase surface roughness, hydrophobicity, and thermal stability. mdpi.com
Interactive Table: Synthesis and Characterization of Poly(alkyl methacrylate)-grafted-SiO2 Nanoparticles
| Polymer Grafted | Synthesis Method | Key Findings | Characterization Techniques | Reference |
|---|---|---|---|---|
| Poly(lauryl methacrylate) (PLMA) | Surface-Initiated RAFT Polymerization | Demonstrated good control over polymerization. Improved dispersion in polyethylene matrix compared to shorter alkyl chain methacrylates. | TEM, DSC, TGA, WAXS, SAXS, DMA | benicewiczgroup.com |
| Poly(lauryl methacrylate) (PLMA) | Surface-Initiated ATRP | Investigated the effect of molecular weight and grafting density on the behavior of matrix-free nanoparticle assemblies. | SEC, TGA, FT-IR, DSC, TEM | diva-portal.org |
| Poly(dodecyl methacrylate) | ATRP "grafting-from" | Polymer chains attached to particles enhanced compatibility in blends with common polymers, forming stable suspensions. | GPC, TGA, AFM | cmu.edu |
| Alkyl-grafted Silica | In-situ incorporation | Enhanced surface roughness, hydrophobicity, solvent resistance, and thermal stability of waterborne polyurethane coatings. | AFM, SEM, TGA | mdpi.com |
Surface Chemistry in Corrosion Resistance
The unique chemical structure of this compound is highly beneficial for creating corrosion-resistant coatings. The isocyanate group is highly reactive, readily forming stable urethane linkages with polyols to create cross-linked polyurethane (PU) coatings. acs.org This dense network acts as a physical barrier to corrosive agents.
The long dodecyl alkyl chain significantly contributes to the coating's protective properties by imparting hydrophobicity. researchgate.netrsc.org This "hydrophobic effect" creates a nonpolar surface that repels water, a key electrolyte in many corrosion processes. researchgate.netnih.gov Studies on siloxane-polyacrylic coatings have shown that longer alkyl chains, such as dodecyl, can enhance corrosion resistance, although a balance must be struck to ensure homogenous mixing and film formation. researchgate.net The combination of a dense polymer network and a water-repellent surface minimizes the contact between the metal substrate and the corrosive environment, thereby enhancing durability and corrosion resistance. rsc.org
Furthermore, isocyanates can be used to create "smart" coatings with self-healing properties. For instance, isocyanate-filled microcapsules can be embedded in a coating. When a crack forms, the microcapsules rupture, releasing the isocyanate, which then reacts with ambient moisture to polymerize and heal the damage, preventing further corrosion. researchgate.net
Applications in Chemical Intermediates
This compound is a versatile chemical intermediate used in the synthesis of a wide range of products across various industries. paushak.comgoogle.com Its primary role stems from the high reactivity of the isocyanate group, which readily undergoes nucleophilic addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines. diva-portal.org
These reactions are fundamental to producing more complex molecules:
Reaction with Alcohols: Forms carbamates (urethanes), which are the foundational linkages in polyurethane polymers used in foams, coatings, and adhesives. organic-chemistry.orggoogle.com
Reaction with Amines: Forms urea derivatives. organic-chemistry.org Unsymmetrical ureas and carbamates can be synthesized by first generating the isocyanate from an amine and CO2, and then trapping it with a different amine or alcohol. organic-chemistry.orgnih.gov
This reactivity makes this compound a key building block in the production of pharmaceuticals, agrochemicals, and polymers. rsc.orgdataintelo.com A notable application includes its use in the synthesis of carbodiimides from phosphinimines, a step in the preparation of certain pharmaceutical analogues.
Interactive Table: Industrial Applications of this compound as a Chemical Intermediate
| Industry/Field | Specific Application | Chemical Reaction/Product | Reference |
|---|---|---|---|
| Polymer Chemistry | Production of polyurethanes, adhesives, sealants | Reacts with polyols to form urethane linkages | rsc.org |
| Pharmaceuticals | Synthesis of AZT analogues | Intermediate in the synthesis of carbodiimides | |
| Agrochemicals | Production of pesticides and other crop protection chemicals | Used as a building block for complex organic molecules | paushak.com |
| Organic Synthesis | Synthesis of unsymmetrical ureas and carbamates | Reaction with various amines and alcohols | organic-chemistry.orgnih.gov |
| Dyes | Used as a dye intermediate | Incorporated into dye molecules | skcltd.com |
Sensing and Detection Applications
The detection of isocyanates, including aliphatic variants like this compound, is critical due to their high reactivity. Several analytical techniques have been developed to monitor their presence in various environments. These methods typically target the reactive -NCO functional group.
Colorimetric Detection: This is a simple and portable method. For example, colorimetric SWYPE pads can detect unpolymerized aliphatic isocyanates on surfaces. skcinc.com These pads contain a reagent that changes color, for instance from yellow to red, upon reaction with an isocyanate, providing a rapid visual indication of contamination. skcinc.com Similar systems are available for testing skin exposure. skcinc.com
Fluorescent Probes: Fluorescence-based detection offers high sensitivity and selectivity. rsc.org Many of these methods involve a derivatizing agent with an amine or hydroxyl group that reacts with the isocyanate. rsc.org The resulting product is fluorescent, allowing for quantitative detection. thermofisher.com Another approach uses fluorescent sensory polymers that experience fluorescence quenching upon exposure to isocyanate vapor, enabling detection at very low concentrations. researchgate.net In some cases, the reaction of a probe with an isocyanate can trigger a rearrangement (like the Lossen rearrangement) that produces a new, highly fluorescent molecule. nih.gov
Electrochemical Sensors: Electrochemical methods provide another sensitive means of detection. rsc.orgrsc.org These often involve derivatizing the isocyanate with a reagent, such as 1-(2-methoxyphenyl)piperazine, to form an electrochemically active derivative that can be readily oxidized at a carbon electrode. rsc.orgrsc.org The resulting electrical signal is proportional to the isocyanate concentration. This technique, often coupled with high-performance liquid chromatography (HPLC), can be significantly more sensitive than UV detection methods for both aromatic and aliphatic isocyanates. rsc.orgnih.gov
Surface Chemistry and Interfacial Phenomena
Adhesion and Surface Modification
Dodecyl isocyanate is utilized in surface modification to impart specific chemical and physical characteristics to a substrate. This is primarily achieved by leveraging the reactivity of the isocyanate group with various functional groups present on a material's surface, such as hydroxyl (-OH) or amine (-NH2) groups, to form stable urethane (B1682113) or urea (B33335) linkages, respectively.
A key application involves creating ordered, crystalline methylene (B1212753) chains on polymeric surfaces. In one study, a simple, one-step procedure was developed for this purpose on a cross-linked poly(2-hydroxyethyl methacrylate) (pHEMA) substrate. The reaction of this compound with the surface hydroxyl groups, catalyzed by dibutyltin (B87310) dilaurate, resulted in a predominantly all-trans, crystalline structure. acs.org This modification effectively creates a self-assembled monolayer (SAM)-like structure, which can fundamentally alter the surface energy and subsequent interactions with the surrounding environment. acs.org
The kinetics of such reactions have been studied, with techniques like X-ray photoelectron spectroscopy (XPS) and time-of-flight secondary ion mass spectrometry (ToF-SIMS) showing that the surface reaction can reach saturation in as little as 30 minutes at 60 °C. acs.org Infrared spectroscopy data confirms the formation of a crystalline phase, indicated by shifts in the C-H stretching frequencies. acs.org
Table 1: Reaction Parameters for Surface Modification with this compound
| Parameter | Value/Observation | Source |
|---|---|---|
| Substrate | Cross-linked poly(2-hydroxyethyl methacrylate) (pHEMA) | acs.org |
| Reactant | This compound | acs.org |
| Catalyst | Dibutyltin dilaurate | acs.org |
| Reaction Time to Saturation | 30 minutes | acs.org |
| Reaction Temperature | 60 °C | acs.org |
| Resulting Structure | Ordered, crystalline all-trans methylene chains | acs.org |
| Attachment Linkage | Urethane | acs.org |
The surfaces modified with this compound can serve as platforms for the subsequent covalent immobilization of biomolecules. The organized alkyl chains create a new surface that can be further functionalized. acs.org The terminal methyl group of the dodecyl chain itself is inert; however, the initial modification strategy can be designed to introduce reactive sites. More commonly, isocyanate chemistry is used to create a reactive surface to which biomolecules containing nucleophilic groups (like amines or thiols) can be directly attached. nih.govresearchgate.net
This covalent attachment is crucial for applications such as biosensors, medical implants, and diagnostic devices, as it provides a stable tether for the biomolecule, preventing it from detaching under physiological conditions. nih.govresearchgate.net The stability of this covalent linkage is often tested by washing with detergents like sodium dodecyl sulfate (B86663) (SDS) to ensure that the biomolecules are not merely physically adsorbed. nih.govresearchgate.net While this compound provides the hydrophobic chain, the isocyanate group is key to the initial covalent attachment to the surface. Subsequent functionalization steps would be needed to attach biomolecules to the terminal end of the dodecyl chain. Alternatively, mixed monolayers can be created where a fraction of the surface molecules contains a terminal functional group for biomolecule attachment. The ability to create ordered structures similar to self-assembled monolayers on biomedical polymers opens up possibilities for developing surface-based diagnostics and biomaterials where biomolecules or antibodies are covalently bound. acs.org
Isocyanate-functionalized surfaces are a cornerstone of small-molecule microarray (SMM) technology. mdpi.comnih.gov This platform allows for the high-throughput screening of thousands of small molecules for their interaction with proteins or other biological targets. mdpi.com The isocyanate groups on the surface react readily with various nucleophilic functional groups (e.g., amines, alcohols, thiols, and even carboxylic acids under certain conditions) present on the small molecules, covalently attaching them to the solid support, typically a glass slide. mdpi.comnih.gov
Research has focused on optimizing the immobilization efficiency on these surfaces. Factors studied include the specific type of isocyanate on the surface, the length of any spacer molecules, and post-printing treatments like thermal annealing. mdpi.com For instance, combining a phenyl-isocyanate functionalized surface with thermal annealing at 45 °C has been shown to dramatically improve immobilization efficiency, especially for compounds with less reactive nucleophiles like carboxylic acids. mdpi.com This robust method enables the covalent capture of a wide diversity of small molecules, including natural products and those from diversity-oriented synthesis, creating a powerful tool for ligand discovery and chemical biology. mdpi.com
Covalent Immobilization of Biomolecules
Influence of Surface Chemistry on Biological Interactions
The chemical and physical nature of a material's surface dictates its interaction with biological systems. Modifying a surface with this compound changes its hydrophobicity and topography at a molecular level, which in turn significantly influences protein adsorption and cellular response. acs.orgnih.gov
The adhesion, spreading, proliferation, and differentiation of cells are critically dependent on the surface they are cultured on. researchgate.netrsc.org Surfaces can be engineered to either prevent non-specific cell adhesion or to promote the attachment and specific differentiation of certain cell types. researchgate.netnih.gov
Isocyanate chemistry is instrumental in this field. For example, ultrathin films of reactive star-shaped poly(ethylene glycol) (Star PEG) prepolymers, which terminate in isocyanate groups, can be coated onto substrates like glass or titanium. researchgate.net These coatings are inherently resistant to non-specific protein adsorption and, consequently, prevent cell adhesion. researchgate.net However, by utilizing the reactive isocyanate groups, these "non-fouling" surfaces can be functionalized with specific cell adhesion motifs, such as the RGD peptide sequence. researchgate.net
Studies have shown that fibroblasts, SaOS bone cells, and even human mesenchymal stem cells (hMSCs) will adhere, spread, and survive on these RGD-modified Star PEG surfaces, whereas no adhesion occurs on the unmodified layers. researchgate.net Furthermore, the concentration of the immobilized RGD peptide can be varied to control the number of adherent cells. researchgate.net Importantly, hMSCs cultured on these engineered surfaces can be induced to differentiate down an osteogenic lineage, demonstrating that the underlying surface chemistry supports complex cellular processes. researchgate.net
Table 2: Influence of Isocyanate-Modified Surfaces on Cell Behavior
| Surface Modification | Functionalization | Observed Cellular Response | Source |
|---|---|---|---|
| Star PEG-Isocyanate Coating | None | No cell adhesion | researchgate.net |
| Star PEG-Isocyanate Coating | Linear RGD peptide (gRGDsc) | Adhesion, spreading, and survival of fibroblasts, SaOS, and hMSCs | researchgate.net |
| Star PEG-Isocyanate Coating | Varied RGD concentrations | Controlled number of adherent cells | researchgate.net |
When a material is exposed to a biological fluid, proteins rapidly adsorb to its surface, an event that precedes and mediates subsequent cellular interactions. nih.govspm.com.cn The characteristics of the surface, particularly its hydrophobicity, charge, and topography, determine the quantity and conformational state of the adsorbed proteins. nih.gov
Surfaces modified with this compound present a hydrophobic interface due to the long alkyl chains. The creation of ordered, crystalline-like structures of methylene chains, as achieved with this compound on pHEMA, results in a well-defined, low-energy surface. acs.org Hydrophobic surfaces generally tend to adsorb proteins, driven by the entropic gain from the release of ordered water molecules at the interface. nih.gov
The nature of this protein layer is critical. For example, hydrophobic surfaces have been shown to preferentially adsorb adhesion proteins like complement C3, fibronectin, and vitronectin, while more hydrophilic surfaces may adsorb more albumin. nih.gov The conformation of these adsorbed proteins is also key; an adsorbed protein may expose or hide certain domains, thereby presenting different signals to approaching cells. The ability to create well-defined, SAM-like structures using molecules like this compound is significant for systematically studying and controlling these protein-surface interactions to better guide biological outcomes. acs.org
Cell Adhesion and Differentiation
Interfacial Polymerization for Microcapsule Formation
Interfacial polymerization is a powerful technique used to create microcapsules, which are microscopic particles consisting of a core material surrounded by a polymeric shell. This method is employed in diverse fields for applications such as the encapsulation of pharmaceuticals, agrochemicals, and self-healing agents. nih.govamazonaws.com The process involves the reaction of two or more monomers at the interface of two immiscible liquids, typically an oil-in-water (O/W) emulsion. nih.govmdpi.com
Isocyanates are frequently used as one of the key monomers in this process. nih.govmdpi.comulisboa.pt In a typical O/W emulsion system for creating polyurea or polyurethane microcapsules, a di- or poly-isocyanate is dissolved in the oil phase (the core material). nih.govmdpi.com This oil phase is then dispersed as fine droplets in an aqueous phase containing a reactive co-monomer, such as a diamine or a polyol, and a surfactant or stabilizer (e.g., sodium dodecyl sulfate or polyvinyl alcohol) to maintain the emulsion. nih.govulisboa.ptmdpi.com The polymerization reaction occurs rapidly at the oil-water interface, forming a solid polymer shell around the oil droplet. mdpi.com
The properties of the resulting microcapsules, such as particle size, shell thickness, and permeability, can be precisely controlled by adjusting various parameters.
Table 3: Key Parameters in Isocyanate-Based Interfacial Polymerization
| Parameter | Influence on Microcapsule Properties | Source |
|---|---|---|
| Agitation Rate | Affects droplet size, and therefore final particle size | nih.gov |
| Reactant Concentration | Influences shell thickness and capsule integrity | mdpi.com |
| Reaction Temperature | Affects reaction rate and polymer properties | nih.gov |
| pH of Aqueous Phase | Can influence the reactivity of amine monomers and emulsion stability | nih.govmdpi.com |
| Type of Surfactant/Stabilizer | Controls emulsion stability and droplet size | ulisboa.ptmdpi.com |
While multifunctional isocyanates (di- or poly-isocyanates) are required to form the cross-linked polymer shell, a monofunctional isocyanate like this compound could theoretically be included in the oil phase. In such a scenario, it would act as a chain-terminating agent, reacting with the amine or hydroxyl groups at the interface but unable to propagate the polymer chain further due to its single reactive group. This would have the effect of controlling the molecular weight of the polymer and potentially modifying the properties of the shell, such as its flexibility and permeability. The long dodecyl chain would also be incorporated into the shell wall, increasing its hydrophobicity.
Theoretical and Computational Studies
Modeling of Copolymerization Kinetics and Reactivity Ratios (e.g., COPOINT Program)
The kinetics of copolymerization involving dodecyl isocyanate have been effectively modeled to understand its reactivity relative to other monomers. In the synthesis of statistical copolymers, determining the monomer reactivity ratios is crucial for predicting the copolymer composition and microstructure.
Detailed research has been conducted on the coordination polymerization of n-dodecyl isocyanate (DDIC) with allyl isocyanate (ALIC), initiated by the chiral half-titanocene complex [CpTiCl2(O-(S)-2-Bu)]. researchgate.netmdpi.comnih.gov To determine the reactivity ratios, copolymerizations were performed with various monomer feed ratios. mdpi.com The resulting data were analyzed within the framework of the terminal model, which assumes the reactivity of a growing polymer chain depends only on the terminal monomer unit. researchgate.netnih.gov
Both traditional linear graphical methods and the computational program COPOINT were employed to calculate the reactivity ratios. researchgate.netmdpi.comresearcher.lifeuoa.gr The use of COPOINT allows for a robust statistical analysis of the copolymerization data to yield reliable reactivity ratios. researcher.life For the copolymerization of DDIC and ALIC, the calculated ratios indicated that ALIC has a greater tendency to homopolymerize compared to DDIC. mdpi.com These computational models and reactivity ratios are essential for designing copolymers with specific monomer sequences and, consequently, tailored properties. uoa.gr
Table 1: Monomer Reactivity Ratios for the Copolymerization of n-Dodecyl Isocyanate (DDIC) and Allyl Isocyanate (ALIC) Data sourced from studies utilizing the COPOINT program and linear graphical methods.
| Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Analysis Method |
| Allyl Isocyanate (ALIC) | n-Dodecyl Isocyanate (DDIC) | 2.18 ± 0.16 | 0.55 ± 0.05 | Fineman-Ross (FR) |
| Allyl Isocyanate (ALIC) | n-Dodecyl Isocyanate (DDIC) | 2.15 ± 0.01 | 0.54 ± 0.01 | Kelen-Tüdös (KT) |
| Allyl Isocyanate (ALIC) | n-Dodecyl Isocyanate (DDIC) | 2.16 ± 0.05 | 0.51 ± 0.02 | COPOINT |
Molecular Dynamics Simulations of Polymer Systems
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules in polymer systems. mdpi.com For polymers involving this compound, MD simulations provide insight into morphology, chain dynamics, and interactions at an atomistic or coarse-grained level. mdpi.comnih.gov
Despite the growing interest in isocyanate-based materials for advanced applications, atomistic simulations have been somewhat limited by a lack of accurately parameterized models for these specific molecules. nih.gov However, both fully atomistic and coarse-grained approaches, such as Dissipative Particle Dynamics (DPD), have been applied to isocyanate systems to understand their behavior over different time and length scales. uminho.pt
A specific application involves the study of decane/water microemulsions coated with a hydrophobically modified PEO polymer. semanticscholar.org In this system, a dodecyl hydrophobic chain is attached to the PEO via an isocyanate group. MD simulations were used to investigate the effect of this polymer on the shape, arrangement, and dynamics of the microemulsions, revealing that the polymer coating enhances stability without significantly altering the microemulsion's shape. semanticscholar.org Such simulations are crucial for understanding the interactions and morphology of complex polymer assemblies on an atomic scale. mdpi.comrsc.org
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Molecular Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules, making it an invaluable tool for understanding reaction mechanisms and predicting molecular geometries. mdpi.commdpi.com For this compound and related compounds, DFT calculations provide deep insights into their reactivity and structural properties. avs.orgaljest.net
DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311+G(d,p), are employed to optimize molecular geometries and calculate the energies of reactants, transition states, and products. mdpi.comnih.gov This allows for the mapping of potential energy surfaces and the determination of reaction energy barriers, which helps to elucidate the most likely reaction pathways. mdpi.comresearchgate.net For instance, studies on phenyl isocyanate have used DFT to understand its reaction with water on surfaces, showing that the reaction proceeds similarly to what is expected in solution. avs.org
Furthermore, DFT is used to determine key structural and electronic parameters. aljest.net Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help to explain the reactivity of molecules in electrophilic or nucleophilic interactions. aljest.netresearchgate.net This approach has been used to study the structural and energetic properties of various surfactants containing dodecyl chains, providing a rich database of their thermodynamic and reactivity parameters. aljest.net
Theoretical Models for Thermal Decomposition Kinetics
Understanding the thermal stability and decomposition kinetics of polymers derived from this compound is critical for their application. Theoretical models are applied to data obtained from thermogravimetric analysis (TGA) and differential thermogravimetry (DTG) to determine the kinetics of thermal decomposition. researchgate.netmdpi.comresearchgate.net
In studies of statistical and block copolymers of n-dodecyl isocyanate (DDIC) and allyl isocyanate (ALIC), TGA was used to monitor mass loss as a function of temperature at various heating rates. mdpi.comscilit.com The activation energy (Ea) of the decomposition process, a key parameter of the kinetic triplet, was then calculated by employing several theoretical models. researchgate.netnih.govresearchgate.net
Prominent among these are the isoconversional methods, which analyze the evolution of activation energy as the conversion progresses. Specific models used in the study of this compound copolymers include the Ozawa–Flynn–Wall (OFW) and Kissinger–Akahira–Sunose (KAS) methods. uoa.gruoa.gr These theoretical approaches provide a detailed understanding of the thermal degradation mechanism, which is essential for predicting the long-term stability and service life of these materials. researchgate.netuoa.gr
Computational Studies in Materials Design
Computational modeling is a cornerstone of modern materials design, enabling the prediction of material properties and guiding the synthesis of new materials with desired characteristics. This approach, often part of an Integrated Computational Materials Engineering (ICME) framework, is applied to isocyanate-based systems to understand the link between chemical structure and macroscopic properties. frontiersin.orgpsu.edu
A key example is the design of lignin-based polyurethane foams. frontiersin.org In this work, Kraft lignin (B12514952) was functionalized with different isocyanates. Quantum mechanical calculations using DFT were performed on model compounds to determine their electron affinities and ionization potentials. These computational results correlated directly with the experimentally observed reactivity of the isocyanate-functionalized lignins. frontiersin.org By understanding how the molecular structure of the isocyanate moiety dictates reactivity, researchers can rationally select precursors to control reaction kinetics and, ultimately, the morphological and mechanical properties of the final foam. frontiersin.org Such computational studies are vital for moving beyond trial-and-error approaches to the rational design of complex polymer materials. uminho.pt
Structure-Reactivity Relationships
Elucidating structure-reactivity relationships is a fundamental goal of computational chemistry, as it allows for the prediction of how changes in a molecule's structure will affect its chemical behavior. For isocyanates, computational methods are used to rationalize and predict reactivity trends.
Studies on isocyanate-functionalized lignins have demonstrated a clear relationship between the structure of the diisocyanate used (e.g., MDI, TDI, HDI) and the reactivity of the resulting prepolymer. frontiersin.org This reactivity was correlated with the electron affinity of the isocyanate group, a parameter calculated using DFT. The prepolymer made with MDI, which had the highest calculated electron affinity, was experimentally the most reactive. frontiersin.org
Similarly, research on the surface reactions of phenyl isocyanate showed that adding methyl or methoxy (B1213986) substituents to the phenyl ring significantly altered the isocyanate's reactivity towards water. avs.org For isocyanides, which are structurally related to isocyanates, it has been noted that aliphatic isocyanides are stronger σ-donors and weaker π-acceptors compared to aromatic isocyanides when coordinating to metals, a key insight into their structure-reactivity relationship. acs.org These examples show how computational calculations of electronic properties can explain and predict the chemical reactivity of this compound in various chemical environments.
Biomedical and Biological Implications of Isocyanates General Context
Biocompatibility of Polyurethanes
Biocompatibility is a critical prerequisite for any material intended for medical use. Polyurethanes are generally regarded as having excellent biocompatibility, meaning they elicit a minimal adverse reaction when in contact with biological tissues and fluids. synthesia.comresearchgate.netnumberanalytics.com Their favorable biological response has led to their use in a wide array of medical devices, including catheters, cardiovascular implants, and surgical dressings. synthesia.comresearchgate.net
The biocompatibility of polyurethanes is not inherent to the entire class but is highly dependent on their specific chemical composition. The structure of the isocyanate and polyol monomers, the ratio of hard and soft segments, and the surface chemistry all play crucial roles. mdpi.comnih.gov The "hard" segments, formed by the isocyanate and a chain extender, are stiff and contribute to the material's strength, while the "soft" segments, derived from long-chain polyols, provide flexibility and elastomeric properties. researchgate.net This segmented structure allows for the precise tuning of mechanical properties to match those of specific biological tissues, which is a key aspect of their biocompatibility. rsc.orgmdpi.com For instance, elastomeric polyurethanes can be designed to avoid shear forces at the interface between an implant and bone. rsc.org
Furthermore, modifications to the surface of polyurethanes can enhance their biocompatibility, particularly their hemocompatibility, or compatibility with blood. synthesia.comnih.gov Research has focused on creating surfaces that resist platelet adhesion and thrombus formation, which is a significant challenge for blood-contacting devices. nih.govnih.gov
Polyurethane Materials for Biomedical Applications
The tunable nature of polyurethanes has made them a cornerstone material in the development of advanced biomedical technologies. plasticsengineering.orgnih.gov They can be fabricated into various forms, including elastomers, foams, coatings, adhesives, and nanoparticles, to suit a wide range of medical needs. researchgate.netresearchgate.net
Table 1: Overview of Polyurethane Biomedical Applications
| Application Area | Specific Use | Key Polyurethane Properties |
| Cardiovascular Devices | Vascular grafts, stents, pacemaker insulation, artificial heart components | Biocompatibility, hemocompatibility, flexibility, durability synthesia.complasticsengineering.orgnumberanalytics.com |
| Orthopedics | Bone scaffolds, joint replacements, cartilage repair, intervertebral disc nuclei | Tunable mechanical properties, biocompatibility, biodegradability numberanalytics.commdpi.com |
| Wound Care | Dressings, tissue adhesives, skin substitutes | Flexibility, moisture control, promotion of healing researchgate.netnumberanalytics.com |
| Drug Delivery | Controlled-release systems, nanoparticles, micelles | Biocompatibility, tunable degradation rates, stimuli-responsive nature mdpi.comnih.govfrontiersin.org |
| Tissue Engineering | Scaffolds for soft and hard tissue regeneration | Porosity, biodegradability, mechanical support for cell growth rsc.orgmdpi.comresearchgate.net |
Controlled Drug Release
Polyurethanes are extensively explored as carriers for controlled drug delivery systems. researchgate.net Their unique chemistry allows for the encapsulation of therapeutic agents and their subsequent release in a predictable manner. nih.gov The release of a drug from a polyurethane matrix can be governed by several mechanisms, including diffusion through the polymer, swelling of the polymer matrix, and erosion or degradation of the polymer itself. nih.gov
The rate of drug release can be precisely controlled by tailoring the polyurethane's chemical structure. nih.gov Key factors include:
Hard Segment/Soft Segment Ratio : A higher proportion of crystalline hard segments can slow down the drug release rate. nih.gov
Monomer Chemistry : The choice of isocyanate and polyol affects the polymer's hydrophilicity and degradation profile. For example, polyurethanes based on hydrophilic poly(ethylene oxide) may release drugs faster than those based on hydrophobic poly(caprolactone). nih.gov
Stimuli-Responsiveness : Polyurethanes can be designed to be "smart" polymers that release their drug payload in response to specific environmental triggers, such as changes in pH or temperature. mdpi.comencyclopedia.pub This is particularly valuable for targeted drug delivery, for instance, to the acidic microenvironment of a tumor. nih.govencyclopedia.pub
Polyurethane-based systems have been developed as nanoparticles, micelles, films, and implants for delivering a variety of drugs, including antibiotics and anticancer agents. researchgate.netnih.govfrontiersin.org
In regenerative medicine, the goal is to repair or replace damaged tissues and organs. Biodegradable polyurethanes serve as excellent candidates for creating temporary scaffolds that provide mechanical support and a framework for new tissue growth. rsc.orgmdpi.com These scaffolds are designed to mimic the natural extracellular matrix (ECM) and degrade over time, eventually being replaced by the patient's own tissue. mdpi.com
The versatility of polyurethanes allows for the fabrication of scaffolds with properties tailored to specific tissues. rsc.orgmdpi.com Rigid polyurethane scaffolds are suitable for bone tissue engineering, while softer, more flexible constructs are used for soft tissues like cartilage, blood vessels, and muscle. rsc.orgmdpi.com The porous structure of polyurethane foams is particularly advantageous, as it allows for cell infiltration, nutrient transport, and vascularization, all of which are essential for successful tissue regeneration. mdpi.com Research has demonstrated that polyurethane scaffolds can support the attachment and proliferation of cells like osteoblasts, facilitating bone repair. mdpi.com
Considerations for Isocyanate Use in Biomedical Research
While polyurethanes offer significant advantages in biomedical applications, the use of their isocyanate precursors requires careful consideration. Isocyanates are highly reactive molecules and are recognized as potent respiratory and skin sensitizers. nih.govnih.gov
A primary concern in the synthesis of medical-grade polyurethanes is the potential for residual, unreacted isocyanate monomers. The presence of these monomers can lead to cytotoxicity. mdpi.com Therefore, synthesis processes must be carefully controlled to ensure complete reaction. The isocyanate index, which is the molar ratio of isocyanate groups to hydroxyl groups, is a critical parameter that influences the chemical structure and can affect the cytotoxicity of the final polyurethane foam. mdpi.com
Furthermore, the degradation products of some polyurethanes can be a concern. For example, polyurethanes synthesized from aromatic isocyanates like toluene (B28343) diisocyanate (TDI) or methylene (B1212753) diphenyl diisocyanate (MDI) can release potentially toxic aromatic diamines upon degradation. mdpi.com This has led to increased interest in aliphatic isocyanates, such as hexamethylene diisocyanate (HDI) and isophorone (B1672270) diisocyanate (IPDI), for biomedical applications, as their degradation products are generally considered less toxic. nih.gov
The long alkyl chain of Dodecyl Isocyanate (C12) would be expected to impart significant hydrophobicity to a polyurethane. This property can influence the material's interaction with biological systems, including protein adsorption, cell adhesion, and, critically, its degradation rate and drug release kinetics. While specific research on this compound in biomedical polymers is not widely published, copolymers of n-dodecyl isocyanate have been synthesized, indicating its potential as a monomer for creating polyurethanes with specific thermal and mechanical properties. researchgate.net Its use in modifying the surface of other biomaterials, such as cellulose (B213188), has also been noted as a method to enhance hydrophobicity. frontiersin.org
Table 2: Properties of this compound
| Property | Value |
| Chemical Formula | CH3(CH2)11NCO |
| CAS Number | 4202-38-4 |
| Molecular Weight | 211.34 g/mol |
| Appearance | Liquid |
| Boiling Point | 157-161 °C at 21 mmHg |
| Density | 0.877 g/mL at 25 °C |
Source:
Future research must continue to focus on the long-term biostability and biocompatibility of novel polyurethane formulations and their degradation products to ensure patient safety. nih.govnih.gov
Future Research Directions and Emerging Applications
Development of Novel Polymerization Catalysts for Dodecyl Isocyanate
The synthesis of polymers from this compound is an area of active research, with a focus on developing new and more efficient catalysts. Coordination polymerization is a key technique being explored for this purpose. mdpi.comnih.govresearchgate.net
One promising approach involves the use of organotitanium (IV) compounds as catalysts. acs.org For instance, a chiral half-titanocene complex, CpTiCl2(O-(S)-2-Bu), has been successfully used as an initiator for the coordination polymerization of n-dodecyl isocyanate (DDIC). mdpi.comnih.govresearchgate.net This method allows for the synthesis of well-defined amorphous and semi-crystalline statistical copolymers. mdpi.comnih.govresearchgate.net Research in this area has also led to the synthesis of block copolymers with specific structures, such as P[DDIC-b-(DDIC-co-ALIC)], through sequential monomer addition and coordination polymerization. mdpi.comnih.gov
Scientists are also investigating the use of metallocene complexes, activated by suitable cocatalysts, for the polymerization of polar monomers like isocyanates. mdpi.com These catalytic systems have shown promise in producing polymers with controlled molecular weights and narrow distributions. mdpi.com The development of these novel catalysts is crucial for expanding the range of applications for this compound-based polymers.
Tailoring Macromolecular Architecture for Targeted Properties
The arrangement of molecules in a polymer, known as its macromolecular architecture, plays a significant role in determining its properties. mdpi.comnih.gov Researchers are actively exploring ways to control this architecture in this compound polymers to create materials with specific, targeted characteristics. mdpi.comnih.gov
A key strategy is the synthesis of statistical and block copolymers. mdpi.comnih.gov By combining this compound with other monomers, such as allyl isocyanate (ALIC), scientists can create polymers with a range of properties. mdpi.comnih.gov For example, the thermal stability of these copolymers is greatly influenced by their macromolecular architecture. mdpi.comnih.gov
Furthermore, post-polymerization modifications, such as thiol-ene click reactions, can be used to introduce new functional groups along the polymer chain. mdpi.com This allows for the fine-tuning of the material's properties, such as thermal stability, by incorporating aromatic groups. mdpi.com These techniques open the door to creating a wide variety of novel polyisocyanate-based materials with tailored functionalities. mdpi.com
Integration of this compound into Advanced Functional Materials
This compound is being integrated into a variety of advanced functional materials, including smart polymers that respond to external stimuli. nih.govjddtonline.info These materials have the potential for use in a wide range of applications, from drug delivery to soft robotics. nih.gov
One example is the creation of ultrasound-responsive polymers. nih.govjddtonline.info By modifying materials like PEG-grafted poly(2-hydroxyethyl methacrylate) with this compound, scientists can create micelles that disintegrate and release their contents when exposed to ultrasound. nih.govjddtonline.info
This compound is also used in the functionalization of nanoparticles. For instance, it can be used to modify cellulose (B213188) nanocrystals (CNCs) through a solvent-free "grafting-to" method. uchicago.edu This process involves the in-situ generation of an isocyanate-terminated polymer that then reacts with the hydroxyl groups on the CNC surface. uchicago.edu This technique allows for high grafting densities and can be used with a variety of polymers, enhancing the properties of the resulting nanocomposites. uchicago.edu
Green Chemistry Approaches in this compound Synthesis and Polymerization
In line with the growing emphasis on sustainability, researchers are exploring green chemistry approaches for the synthesis and polymerization of this compound. rsc.orgrsc.orgresearchgate.net A major focus is on developing methods that avoid the use of hazardous reagents like phosgene (B1210022), which is traditionally used in isocyanate production. rsc.org
Innovations in this area include the development of isocyanate-free routes to polyurethanes and polyureas, which are typically made using isocyanates. researchgate.net One such method involves the chemical fixation of carbon dioxide (CO2) to create cyclic carbonates, which can then be used to synthesize polyurethanes without the need for isocyanates. rsc.org
The search for eco-friendly and sustainable methods for the direct synthesis and isolation of isocyanates is ongoing. rsc.org These efforts are critical for reducing the environmental impact of producing and using this compound and other isocyanate compounds. rsc.org
Exploring this compound in Nanotechnology and Smart Materials
This compound is proving to be a valuable component in the development of nanomaterials and smart materials. nih.govvignan.ac.in These materials are designed to have unique properties at the nanoscale and can respond to changes in their environment. nih.govvignan.ac.in
In nanotechnology, this compound is used to functionalize nanoparticles, such as cellulose nanocrystals and graphene oxide. uchicago.edupatsnap.com This functionalization can improve the dispersion of nanoparticles in polymer matrices and enhance the mechanical properties of the resulting nanocomposites. uchicago.edu For example, this compound-functionalized cellulose nanocrystals have been shown to improve the properties of biodegradable polymers like poly(butylene adipate-co-terephthalate) (PBAT). mdpi.com
This compound is also a key ingredient in the creation of "smart" or "intelligent" polymers that can respond to various stimuli, including temperature, pH, light, and ultrasound. nih.govjddtonline.info These stimuli-responsive polymers have potential applications in areas such as drug delivery, where they can be designed to release a drug in response to a specific trigger. nih.gov The ability to incorporate this compound into these advanced materials opens up exciting possibilities for new technologies. nih.govvignan.ac.in
Advanced Biomedical Applications of this compound Derivatives
Derivatives of this compound are being investigated for a range of advanced biomedical applications, including drug delivery, tissue engineering, and antibacterial materials. researchgate.netmdpi.com The biocompatibility and biodegradability of polymers containing this compound make them attractive for use in the body. mdpi.comresearchgate.net
One area of research is the development of biodegradable polymeric nanoparticles for drug delivery. nih.gov These nanoparticles can encapsulate drugs and provide controlled release, improving their bioavailability and stability. nih.gov Polymers such as poly(lactic acid) (PLA) can be modified with isocyanates to improve their mechanical properties for biomedical applications. researchgate.net
Q & A
Q. What key physicochemical properties of dodecyl isocyanate are critical for experimental design?
this compound (C₁₃H₂₅NO) is a moisture-sensitive, lipophilic compound with a boiling point of 157–161°C at 21 mmHg and a density of 0.877 g/mL at 25°C. Its negligible water solubility necessitates the use of organic solvents (e.g., toluene, THF) in reactions. The compound’s high reactivity with amines, alcohols, and water requires inert atmospheres (e.g., N₂/Ar) and anhydrous conditions during synthesis. These properties dictate storage at 0–10°C in sealed containers .
Q. What methods are recommended for characterizing this compound purity in laboratory settings?
Gas chromatography (GC) with flame ionization detection (FID) is standard for purity analysis. However, due to its thermal lability and reactivity, indirect methods are preferred:
Q. How should researchers handle discrepancies in purity measurements between titration and GC methods?
Titration (e.g., dibutylamine back-titration) may overestimate purity due to interference from residual amines or moisture. Cross-validate with GC-based indirect methods, which offer higher precision (RSD <2%) through electronic integration and internal standards (e.g., triphenylmethane). GC also avoids subjective endpoint determination in titrations .
Advanced Research Questions
Q. How do indirect GC methods compare to direct analysis for quantifying this compound in reaction mixtures?
Indirect GC :
- Advantages : Bypasses thermal decomposition risks by analyzing stable derivatives (e.g., n-DBA). Applicable to non-volatile isocyanates.
- Limitations : Requires stoichiometric reaction validation and controls for side reactions.
Direct GC : - Advantages : Faster for volatile isocyanates.
- Limitations : Requires column optimization (e.g., DB-5ms) and risks on-column degradation.
For this compound, indirect GC is recommended due to its high molecular weight and thermal instability .
Q. What engineering controls and PPE mitigate hazards during this compound handling?
- Ventilation : Use fume hoods with ≥100 fpm face velocity. Install local exhaust for large-scale reactions.
- PPE : Nitrile gloves (EN 374 tested), chemical-resistant aprons, and full-face respirators (NIOSH-approved) for vapor protection.
- Emergency measures : Immediate ethanol/water rinses for spills (hydrolyzes isocyanate to less toxic urea) .
Q. How can researchers resolve contradictions in reaction kinetics data for this compound-based polymerizations?
- Control variables : Monitor moisture content (<50 ppm via Karl Fischer) and solvent purity (e.g., anhydrous THF over molecular sieves).
- In-situ FTIR : Track NCO consumption rates to validate kinetic models.
- Replicate studies : Use automated syringes for precise reagent addition, reducing human error .
Q. What analytical strategies detect trace impurities in this compound synthesized from lauroyl chloride?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
